Cas no 3285-51-6 (2-Bromo-5-(dimethylsulfamoyl)benzoic Acid)

2-Bromo-5-(dimethylsulfamoyl)benzoic acid is a brominated benzoic acid derivative featuring a dimethylsulfamoyl substituent at the 5-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of both bromine and sulfonamide functional groups enhances its reactivity, making it valuable for cross-coupling reactions and further derivatization. Its well-defined structure and high purity ensure consistent performance in synthetic applications. The dimethylsulfamoyl moiety contributes to improved solubility and stability, facilitating its use in diverse reaction conditions. This compound is suitable for researchers requiring precise building blocks for complex molecule construction.
2-Bromo-5-(dimethylsulfamoyl)benzoic Acid structure
3285-51-6 structure
Product Name:2-Bromo-5-(dimethylsulfamoyl)benzoic Acid
CAS No:3285-51-6
MF:C9H10BrNO4S
MW:308.149000644684
CID:321124
PubChem ID:2492693
Update Time:2025-10-30

2-Bromo-5-(dimethylsulfamoyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-(N,N-dimethylsulfamoyl)benzoic acid
    • 2-bromo-5-(dimethylsulfamoyl)benzoic acid
    • 2-BROMO-5-[(DIMETHYLAMINO)SULFONYL]BENZOIC ACID
    • Benzoic acid,2-bromo-5-[(dimethylamino)sulfonyl]-
    • CS-0231478
    • 2-bromo-5-dimethylaminosulfonylbenzoic acid
    • SR-01000058262
    • EN300-10847
    • Z53038372
    • 2-Bromo-5-(N,N-dimethylsulfamoyl)benzoicacid
    • 2-BROMO-5-[(DIMETHYLAMINO)SULFONYL]BENZOICACID
    • 3285-51-6
    • SR-01000058262-1
    • DTXSID80368812
    • ZZZSJGQAGWIFLN-UHFFFAOYSA-N
    • AKOS005216394
    • SCHEMBL11632958
    • G34461
    • 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid
    • MDL: MFCD06355948
    • Inchi: 1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
    • InChI Key: ZZZSJGQAGWIFLN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C(=O)O)S(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 305.94357
  • Monoisotopic Mass: 306.95139g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • PSA: 77.51

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Additional information on 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Professional Introduction to 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid (CAS No. 3285-51-6)

2-Bromo-5-(dimethylsulfamoyl)benzoic Acid, with the chemical formula C8H9BrNO4S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 3285-51-6, is characterized by its brominated aromatic ring and the presence of a dimethylsulfamoyl functional group, which contributes to its unique chemical properties and reactivity. The structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The significance of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid lies in its potential applications across multiple domains of chemical biology and drug discovery. The bromine atom in its structure enhances its utility as a synthetic precursor, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often required for achieving high selectivity and potency in drug candidates.

In recent years, there has been a surge in research focusing on the development of sulfonamide derivatives due to their broad spectrum of biological activities. The dimethylsulfamoyl group in 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid is particularly noteworthy, as it has been implicated in the design of molecules with antimicrobial, anti-inflammatory, and anticancer properties. For instance, sulfonamides have shown promise in inhibiting enzymes that are crucial for bacterial survival, making them attractive targets for antibiotic development.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of the bromine atom and the sulfamoyl group, researchers have been able to develop highly specific kinase inhibitors that exhibit improved pharmacokinetic profiles compared to earlier generations of drugs.

The pharmaceutical industry has been particularly keen on exploring derivatives of benzoic acid due to their well-documented pharmacological properties. Benzoic acid itself is known for its antimicrobial and anti-inflammatory effects, and modifications to its structure can lead to enhanced biological activity. The introduction of a bromine atom at the 2-position and a dimethylsulfamoyl group at the 5-position in 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid not only retains these beneficial properties but also introduces new possibilities for further derivatization.

In academic research, this compound has been utilized as a key building block in the synthesis of more complex molecules. For example, it has been employed in the preparation of heterocyclic compounds that exhibit interesting biological activities. Heterocycles are essential components of many drugs, and their synthesis often relies on strategic functional group transformations. The versatility of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid makes it an indispensable tool in synthetic organic chemistry.

The industrial applications of this compound extend beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemical research, sulfonamide derivatives have been explored for their potential as herbicides and fungicides. The structural motifs present in 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid align well with these needs, providing a scaffold for designing molecules that can interact effectively with biological targets in plants.

The synthesis of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid itself is a testament to the advancements in synthetic methodologies. Modern techniques such as palladium-catalyzed cross-coupling reactions have made it possible to construct complex molecular architectures with high efficiency and selectivity. These methods have not only streamlined the production process but also opened up new avenues for drug discovery.

The safety profile of this compound is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working within well-ventilated areas or fume hoods.

In conclusion, 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid, identified by its CAS number 3285-51-6, represents a fascinating example of how structural modifications can lead to compounds with significant biological activity. Its role as a synthetic intermediate and its potential applications across various fields underscore its importance in modern chemistry and drug development. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its place as a cornerstone molecule in medicinal chemistry.

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